Methyl 2-amino-4-(2,4-difluorophenyl)benzoate
Description
Methyl 2-amino-4-(2,4-difluorophenyl)benzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with an amino group at the 2-position and a 2,4-difluorophenyl moiety at the 4-position. The presence of fluorine atoms enhances lipophilicity and metabolic stability, while the amino group provides a site for further functionalization .
Properties
Molecular Formula |
C14H11F2NO2 |
|---|---|
Molecular Weight |
263.24 g/mol |
IUPAC Name |
methyl 2-amino-4-(2,4-difluorophenyl)benzoate |
InChI |
InChI=1S/C14H11F2NO2/c1-19-14(18)11-4-2-8(6-13(11)17)10-5-3-9(15)7-12(10)16/h2-7H,17H2,1H3 |
InChI Key |
WQAQZTBCTPTRGX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)F)F)N |
Origin of Product |
United States |
Biological Activity
Methyl 2-amino-4-(2,4-difluorophenyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a benzoate moiety with an amino group and two fluorine substituents on the phenyl ring, which may influence its biological properties.
Anticancer Activity
Recent studies have indicated that derivatives of benzoate compounds exhibit significant anticancer activity. For instance, certain analogs have shown potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 45 to 97 nM . The mechanism of action often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | MCF-7 | 45 |
| This compound | HCT-116 | 6 |
| Sorafenib | MCF-7 | 144 |
| Sorafenib | HCT-116 | 19 |
The compound has been shown to induce apoptosis in cancer cells, with significant alterations in cell cycle progression observed. For example, treatment with this compound resulted in a higher percentage of cells in the G0-G1 phase compared to controls, indicating cell cycle arrest .
Antibacterial Activity
While primary research has focused on anticancer properties, there is emerging evidence suggesting that this compound might also possess antibacterial properties. Compounds with similar structures have demonstrated activity against Gram-positive bacteria, suggesting potential for further exploration in this area .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the fluorine substituents and the benzoate moiety can significantly affect potency. For instance:
- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and may improve binding to biological targets.
- Amino Group Positioning : The location of the amino group relative to other substituents influences the compound's interaction with enzymes such as CDK.
Study on Anticancer Effects
A notable study investigated the effects of this compound on human cancer cell lines. The results indicated that this compound induced apoptosis through caspase activation pathways and significantly inhibited cell proliferation . The study utilized flow cytometry to analyze cell cycle distribution and apoptosis rates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
Methyl 2',4'-difluoro-[1,1'-biphenyl]-4-carboxylate
- Structure : Biphenyl core with methyl carboxylate at position 4 and 2',4'-difluoro substitution.
- Key Differences: Lacks the amino group at position 2, replacing it with a fluorine atom. The biphenyl system increases steric bulk compared to the monosubstituted benzene in the target compound.
- Synthesis: Prepared via UV-light-mediated cross-coupling, differing from the traceless linker approach used for amino-substituted analogs .
N-(4-(2,4-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 12)
- Structure : Thiazole-carboxamide hybrid with 2,4-difluorophenyl and nitrothiophene groups.
- Key Differences: Replaces the benzoate ester with a thiazole-carboxamide scaffold. antifungal) .
CID-2745687 (Methyl-5-[(tert-butylcarbamothioylhydrazinylidene)-methyl]-1-(2,4-difluorophenyl)-pyrazole-4-carboxylate)
- Structure : Pyrazole core with tert-butylcarbamothioyl and difluorophenyl groups.
- Key Differences : Incorporates a pyrazole ring and thiourea linkage, increasing hydrogen-bonding capacity. This compound acts as a GPR35 antagonist, whereas the target benzoate lacks reported receptor-specific activity .
Physicochemical and Spectroscopic Properties
Notes:
- The biphenyl derivative (C₁₅H₁₂F₂O₂) exhibits higher molecular weight but lower polarity due to the absence of an amino group.
- Thiazole-based analogs (e.g., Compound 12) show reduced ester functionality, impacting hydrolysis susceptibility .
Antifungal Activity
- Triazole Derivatives : highlights triazole-containing compounds synthesized via similar ring-opening reactions. These derivatives exhibit antifungal activity, but the target benzoate lacks direct evidence of this application .
- Thiazole Carboxamides : Compound 12 demonstrates narrow-spectrum antibacterial activity, attributed to the nitrothiophene moiety, which is absent in the target compound .
Enzyme Inhibition
- 2-Amino Thiazole Derivatives: shows that 2-amino-4-(2,4-difluorophenyl)thiazole inhibits lactoperoxidase (LPO) with time-dependent activity changes.
Q & A
Q. What are the optimal synthetic routes for Methyl 2-amino-4-(2,4-difluorophenyl)benzoate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sequential functionalization of the benzoate core. A common approach includes:
Amination : Introducing the amino group at the 2-position via nucleophilic substitution or catalytic coupling.
Fluorophenyl Incorporation : Suzuki-Miyaura coupling to attach the 2,4-difluorophenyl group at the 4-position using Pd catalysts under inert conditions .
Esterification : Methylation of the carboxylic acid precursor using methanol/H or diazomethane .
Key Variables Affecting Yield:
Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?
Methodological Answer:
- H NMR :
- F NMR : Distinct signals for 2-F (δ -115 ppm) and 4-F (δ -110 ppm) confirm regiochemistry .
- HRMS : Molecular ion [M+H] at m/z 293.23 matches the theoretical molecular weight (CHFNO) .
Contradiction Handling : Overlapping signals in H NMR (e.g., aromatic protons) can be resolved via 2D-COSY or HSQC to assign coupling pathways .
Advanced Research Questions
Q. How do electron-withdrawing fluorine substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
Methodological Answer: The 2,4-difluorophenyl group activates the benzoate core for NAS via:
Q. Experimental Validation :
Q. What computational strategies are effective for modeling the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to predict binding modes with targets like cytochrome P450. The compound’s ester group often forms hydrogen bonds with active-site residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Fluorine atoms enhance hydrophobic interactions but may reduce solubility .
- QSAR Models : Correlate logP values (calculated via Crippen’s method) with bioactivity data to optimize lead compounds .
Contradiction Note : Discrepancies between docking scores and experimental IC values may arise from solvent effects, which can be addressed using implicit solvent models (e.g., GB/SA) .
Q. How can researchers resolve contradictory data on the compound’s stability under acidic vs. basic conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
